molecular formula C9H6Br2O3 B13690689 3-(2,4-Dibromophenyl)-2-oxopropanoic acid

3-(2,4-Dibromophenyl)-2-oxopropanoic acid

Cat. No.: B13690689
M. Wt: 321.95 g/mol
InChI Key: LNXHIBCTDHORQY-UHFFFAOYSA-N
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Description

3-(2,4-Dibromophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H6Br2O3 It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of a precursor compound, such as cinnamic acid. The reaction is carried out in the presence of bromine in a suitable solvent like dichloromethane at room temperature. The bromine addition to the double bond of cinnamic acid results in the formation of the desired dibromo product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dibromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenyl ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl derivatives with different functional groups, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-(2,4-Dibromophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets through its bromine atoms and phenyl ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets are subject to ongoing research.

Properties

Molecular Formula

C9H6Br2O3

Molecular Weight

321.95 g/mol

IUPAC Name

3-(2,4-dibromophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6Br2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

LNXHIBCTDHORQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CC(=O)C(=O)O

Origin of Product

United States

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